molecular formula C13H11NO B2779721 2-[(E)-2-pyridin-2-ylvinyl]phenol CAS No. 19087-55-9; 77377-06-1; 77403-53-3

2-[(E)-2-pyridin-2-ylvinyl]phenol

Cat. No.: B2779721
CAS No.: 19087-55-9; 77377-06-1; 77403-53-3
M. Wt: 197.237
InChI Key: QXGALKDRRMKWHN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-Pyridin-2-ylvinyl]phenol (IUPAC name: 2-[(E)-2-(pyridin-2-yl)vinyl]phenol; CID 642844) is a conjugated organic compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol. Its structure features a phenolic hydroxyl group ortho-substituted to an E-configured vinyl bridge connected to a pyridinyl ring . Key identifiers include:

  • SMILES: C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O
  • InChIKey: QXGALKDRRMKWHN-CMDGGOBGSA-N

The E-configuration of the vinyl group ensures planarity, facilitating π-conjugation between the aromatic phenol and pyridinyl moieties. However, experimental data on its synthesis, spectroscopy, and applications remain sparse .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-pyridin-2-ylethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGALKDRRMKWHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19087-55-9
Record name ALPHA-(2-PYRIDYLMETHYLENE)-O-CRESOL
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H11NO
  • Molar Mass : Approximately 213.23 g/mol
  • Structure : The compound features an E configuration around the C=N double bond, which contributes to its stability and reactivity.

The presence of both the hydroxyl (-OH) group and the vinyl double bond enhances its chemical reactivity and biological activity, making it suitable for various applications.

Pharmaceutical Applications

  • Antioxidant Properties :
    • 2-[(E)-2-pyridin-2-ylvinyl]phenol exhibits significant antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in developing therapeutic agents aimed at preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
  • Biological Activity :
    • Studies have shown that this compound interacts with various biological molecules, influencing pathways involved in cell signaling and proliferation. For instance, it has been identified as a potential inhibitor of angiogenesis, which is vital in cancer treatment .
  • Synthesis of Derivatives :
    • The compound can be synthesized into various derivatives that may enhance its bioactivity or target specificity. For example, modifications can lead to compounds that selectively inhibit specific enzymes or receptors involved in disease processes .

Food Preservation

The antioxidant properties of 2-[(E)-2-pyridin-2-ylvinyl]phenol make it valuable in the food industry for:

  • Preserving Freshness : The compound helps prevent rancidity and spoilage by inhibiting oxidative reactions in food products.
  • Enhancing Shelf Life : Its application in food packaging materials can extend the shelf life of perishable items by reducing oxidative degradation.

Cosmetic Applications

In cosmetics, 2-[(E)-2-pyridin-2-ylvinyl]phenol is utilized for:

  • Skin Protection : Its antioxidant properties are leveraged to protect skin from environmental stressors such as UV radiation and pollution.
  • Anti-Aging Formulations : The compound may be included in anti-aging products due to its ability to mitigate oxidative stress on skin cells.

Case Study 1: Antioxidant Efficacy

A study demonstrated that formulations containing 2-[(E)-2-pyridin-2-ylvinyl]phenol significantly reduced lipid peroxidation levels in vitro compared to controls. This suggests its potential as a natural preservative in food products.

Case Study 2: Cancer Research

In a preclinical trial, derivatives of 2-[(E)-2-pyridin-2-ylvinyl]phenol were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a promising reduction in tumor size, highlighting its potential use in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-[(E)-2-pyridin-2-ylvinyl]phenol with analogous Schiff bases and vinylpyridine derivatives:

Compound Name Molecular Formula Functional Groups Key Structural Features Coordination Sites
2-[(E)-2-Pyridin-2-ylvinyl]phenol C₁₃H₁₁NO Phenol, pyridinyl, E-vinyl Conjugated E-vinyl bridge, planar geometry O (phenolic), N (pyridinyl)
2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol C₁₂H₉FN₂O Phenol, imine, fluoro substituent Fluorine substituent meta to imine group O (phenolic), N (imine)
(E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol C₂₀H₂₃N₂O Phenol, imine, benzylpiperidine Bulky benzylpiperidine substituent O (phenolic), N (imine)
Dichlorido-bis((E)-2-((pyridin-4-ylmethylene)amino)phenol)zinc(II) C₂₄H₂₀Cl₂N₄O₂Zn Phenol, imine, pyridinyl, Zn(II) Zn(II) tetrahedral coordination, π-π interactions O (phenolic), N (imine/pyridinyl)
Key Observations:

Bulky groups (e.g., benzylpiperidine in ) reduce planarity and may hinder coordination to metal ions, unlike the unsubstituted target compound.

Conjugation and Geometry :

  • The E-vinyl bridge in the target compound ensures extended conjugation, similar to imine-linked Schiff bases (e.g., ), which are critical for UV-Vis absorption and redox activity.

Spectroscopic and Coordination Properties

Infrared (IR) Spectroscopy:
  • Target Compound: Predicted C=C (vinyl) and O-H (phenolic) stretches at ~1620 cm⁻¹ and ~3400 cm⁻¹, respectively .
  • Schiff Base Analogues: Reported C=N (imine) stretches at 1622 cm⁻¹ and phenolic O-H at 1139 cm⁻¹ .
  • Zn(II) Complex : Zn-N and Zn-O bonds result in shifted vibrational frequencies, with C=N at 1622 cm⁻¹ and O-H at 1139 cm⁻¹ .
UV-Vis Spectroscopy:
  • The conjugated π-system in the target compound likely exhibits absorption in the 250–350 nm range, analogous to Schiff bases like 4-fluoro-2-[(E)-2-pyridyliminomethyl]phenol .
Coordination Chemistry:
  • The Zn(II) complex in demonstrates a distorted tetrahedral geometry with bond angles of 102.69°–118.42° , stabilized by π-π and O-H∙∙∙Cl interactions. Similar coordination behavior is anticipated for the target compound.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-[(E)-2-pyridin-2-ylvinyl]phenol, and how do reaction conditions influence stereoselectivity?

Answer:
The synthesis typically involves condensation reactions between pyridine-2-carbaldehyde derivatives and phenolic precursors under acidic or basic conditions. For example, Schiff base formation via nucleophilic attack of the pyridine nitrogen on the carbonyl group is a key step. Stereoselectivity (E/Z isomerism) is controlled by reaction temperature, solvent polarity, and catalyst choice. Polar aprotic solvents (e.g., DMF) and mild heating (~60–80°C) favor the thermodynamically stable E-isomer due to minimized steric hindrance . Characterization via NMR (e.g., coupling constants for vinyl protons) and X-ray crystallography confirms stereochemistry .

Basic: What crystallographic techniques are critical for resolving the molecular structure of 2-[(E)-2-pyridin-2-ylvinyl]phenol?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation of solvent (e.g., methanol/water mixtures) to obtain high-quality crystals.
  • Data Collection : Use of synchrotron radiation or Mo/Kα X-ray sources for high-resolution data.
  • Refinement : SHELXL software refines bond lengths, angles, and hydrogen-bonding networks .
    Example data from related compounds shows C=C bond lengths of ~1.34 Å (vinyl) and dihedral angles of 5–10° between pyridine and phenol rings, indicating π-conjugation .

Advanced: How do computational methods (DFT, molecular dynamics) complement experimental data in analyzing tautomerism or electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict tautomeric equilibria and intramolecular hydrogen bonding. For instance, the enol-imine ↔ keto-amine tautomerism can be modeled to assess stability under varying pH. Electron localization function (ELF) maps reveal charge distribution, showing electron-rich pyridine nitrogen and phenolic oxygen, which correlate with nucleophilic reactivity . Molecular dynamics simulations in explicit solvents (e.g., water) further validate hydrogen-bonding patterns observed in SCXRD .

Advanced: What contradictions exist in reported biological activities of structurally analogous compounds, and how can researchers address them?

Answer:
Contradictions arise in antimicrobial efficacy studies. For example, a 2023 study on a pyridine-phenol hybrid reported MIC values of 8 µg/mL against S. aureus, while a 2025 study showed no activity at 32 µg/mL . To resolve discrepancies:

  • Standardize Assays : Use CLSI guidelines for consistent inoculum size and growth media.
  • Control Redox Interference : Phenolic groups may auto-oxidize in culture media, generating false positives. Include antioxidants (e.g., ascorbic acid) in assays .

Advanced: How do intermolecular interactions (hydrogen bonds, π-stacking) influence the solid-state packing and stability of this compound?

Answer:
SCXRD data reveals O–H···N hydrogen bonds between the phenolic hydroxyl and pyridine nitrogen (distance ~2.6 Å), forming 1D chains. π-Stacking interactions (3.5–4.0 Å spacing) between aromatic rings enhance thermal stability (TGA decomposition >250°C) . Disorder in crystal lattices, observed in temperature-dependent studies, can be minimized by rapid cooling during crystallization .

Basic: What spectroscopic techniques are essential for characterizing reactive intermediates during synthesis?

Answer:

  • UV-Vis : Monitors conjugation changes (λmax ~320 nm for the E-isomer).
  • FT-IR : Identifies C=N stretches (~1620 cm⁻¹) and O–H vibrations (~3400 cm⁻¹).
  • LC-MS : Tracks intermediates (e.g., [M+H]<sup>+</sup> at m/z 212.1) and detects side products .

Advanced: What strategies optimize catalytic efficiency in metal-complexation studies involving this compound?

Answer:
The pyridine-phenol moiety acts as a bidentate ligand for transition metals (e.g., Cu(II), Fe(III)). Optimization involves:

  • pH Control : Maintain pH 6–7 to deprotonate the hydroxyl group without hydrolyzing the metal.
  • Solvent Choice : Ethanol/water mixtures enhance solubility and ligand exchange kinetics.
  • Molar Ratios : A 2:1 ligand:metal ratio prevents polynuclear complex formation .

Basic: How do substituents on the pyridine or phenol rings alter the compound’s photophysical properties?

Answer:
Electron-withdrawing groups (e.g., –NO2) on the phenol ring redshift fluorescence emission (Δλ ~50 nm) by extending conjugation. Methoxy groups increase quantum yield (Φ from 0.2 to 0.4) via steric protection of the excited state . Tabulated

Substituentλem (nm)Φ
–H4200.22
–OCH34350.38
–NO24650.15

Advanced: What mechanistic insights explain its role in radical scavenging or antioxidant assays?

Answer:
The phenolic –OH donates a hydrogen atom to radicals (e.g., DPPH•), forming a stabilized phenoxyl radical. ESR spectroscopy confirms radical quenching kinetics (k ~10<sup>4</sup> M⁻¹s⁻¹). Pyridine’s electron-withdrawing effect lowers O–H bond dissociation energy (BDE ~85 kcal/mol), enhancing reactivity compared to unsubstituted phenol (BDE ~90 kcal/mol) .

Advanced: How do researchers reconcile discrepancies in reported crystallographic parameters (e.g., bond angles) across studies?

Answer:
Variations in bond angles (e.g., C–C–C angles ±2°) arise from temperature, radiation damage, or refinement algorithms. Mitigation strategies:

  • Multi-Temperature Data : Collect datasets at 100 K and 298 K to assess thermal motion.
  • Software Cross-Validation : Compare SHELXL (least-squares) with Olex2 (dual-space algorithms) refinements .

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